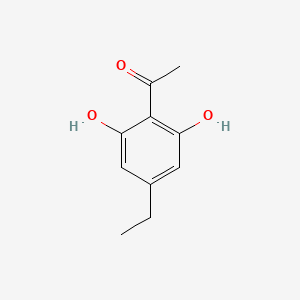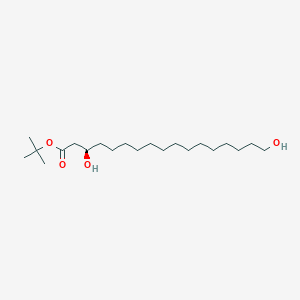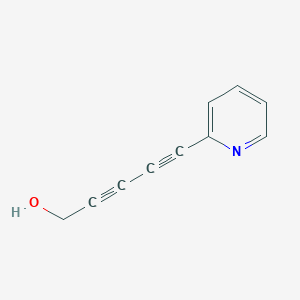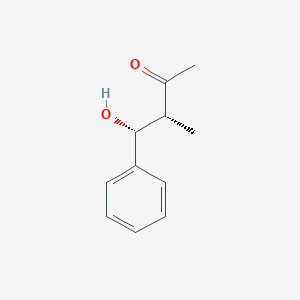![molecular formula C30H43BrN4 B14258204 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide CAS No. 403664-74-4](/img/structure/B14258204.png)
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide typically involves the diazotization of 4-aminonaphthalene-1-amine followed by coupling with 1-pentadecylpyridin-1-ium bromide. The reaction conditions often include the use of acidic media such as hydrochloric acid or sulfuric acid to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo dye .
Chemical Reactions Analysis
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Scientific Research Applications
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also intercalate into DNA, disrupting its function and leading to cell death in certain cases .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide include other azo dyes such as azobenzene and methyl orange. These compounds share the azo group but differ in their substituents and overall structure, which can affect their chemical properties and applications. This compound is unique due to its specific substituents that confer distinct properties and applications .
Properties
CAS No. |
403664-74-4 |
|---|---|
Molecular Formula |
C30H43BrN4 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
4-[(1-pentadecylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide |
InChI |
InChI=1S/C30H42N4.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-34-24-21-26(22-25-34)32-33-30-20-19-29(31)27-17-14-15-18-28(27)30;/h14-15,17-22,24-25,31H,2-13,16,23H2,1H3;1H |
InChI Key |
QCZBZZIYEOJMBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)


![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)


![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)


